2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C6H6F2N2O2 and its molecular weight is 176.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence the compound’s action are currently unknown .
Biochemical Analysis
Biochemical Properties
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are crucial as they help in converting reactive oxygen species into harmless compounds, thereby protecting cells from oxidative damage. Additionally, the compound’s difluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cell’s redox state . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical and cellular effects . In in vitro studies, it has been observed that the compound remains stable under standard laboratory conditions for extended periods. In in vivo studies, its stability may be influenced by various factors, including the presence of metabolic enzymes and other biomolecules . Long-term exposure to the compound has been shown to have sustained effects on cellular function, particularly in terms of enhancing antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defense mechanisms without causing any adverse effects . At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular function . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses, leading to alterations in metabolic flux and metabolite levels . The compound’s difluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic biomolecules . These interactions are crucial for the compound’s metabolic effects and its role in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilicity allows it to be efficiently transported across lipid membranes and accumulate in hydrophobic compartments . Additionally, it may interact with specific transporters and binding proteins, facilitating its distribution within cells and tissues . These transport and distribution mechanisms are crucial for the compound’s biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical and cellular effects . These localization mechanisms are crucial for the compound’s activity and function within cells.
Properties
IUPAC Name |
2-[4-(difluoromethyl)pyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8)4-1-9-10(2-4)3-5(11)12/h1-2,6H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVZTEZUSRUSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.